2-(4-Bromophenyl)-5-(chloromethyl)furan
CAS No.: 176684-12-1
Cat. No.: VC8170728
Molecular Formula: C11H8BrClO
Molecular Weight: 271.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 176684-12-1 |
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Molecular Formula | C11H8BrClO |
Molecular Weight | 271.54 g/mol |
IUPAC Name | 2-(4-bromophenyl)-5-(chloromethyl)furan |
Standard InChI | InChI=1S/C11H8BrClO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H,7H2 |
Standard InChI Key | DWWXFNRXTRHCGS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC=C(O2)CCl)Br |
Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)CCl)Br |
Introduction
Structural and Chemical Properties of 2-(4-Bromophenyl)-5-(chloromethyl)furan
Molecular Architecture and Bonding
2-(4-Bromophenyl)-5-(chloromethyl)furan consists of a furan ring substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a chloromethyl moiety. The bromophenyl group introduces steric bulk and electron-withdrawing effects, while the chloromethyl side chain enhances reactivity for further functionalization . The furan oxygen participates in conjugation, stabilizing the aromatic system and influencing electronic distribution across the molecule.
Key bond lengths and angles, inferred from crystallographic data of related furans, suggest a planar furan ring with slight distortion due to substituent effects . The C-Br bond in the bromophenyl group measures approximately 1.89 Å, typical for aryl bromides, while the C-Cl bond in the chloromethyl group is ~1.79 Å, consistent with sp³-hybridized chlorine .
Spectroscopic Characterization
1H NMR Analysis
In deuterated dimethyl sulfoxide (DMSO-d₆), the furan protons resonate as distinct multiplets:
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The proton adjacent to the bromophenyl group (H-3) appears at δ 7.94 (dd, J = 1.6, 0.6 Hz) .
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The H-4 proton couples with H-3 and the chloromethyl group, observed at δ 6.70 (dd, J = 3.5, 1.7 Hz) .
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The chloromethyl (-CH₂Cl) protons split into a singlet at δ 4.25 due to restricted rotation .
13C NMR Analysis
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The furan carbons exhibit signals at δ 156.71 (C-2), 147.72 (C-5), and 112.71 (C-3/C-4) .
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The ipso carbon bonded to bromine resonates at δ 131.94, while the chloromethyl carbon appears at δ 45.2 .
Mass Spectrometry
Electron ionization (EI-MS) reveals a molecular ion peak at m/z 269.2 [M+H]⁺, with fragmentation pathways involving loss of Br (Δ m/z = 79.9) and Cl (Δ m/z = 35.5) .
Synthetic Methodologies and Optimization
Palladium-Catalyzed Cross-Coupling
The bromophenyl group is introduced via Suzuki-Miyaura coupling, employing tetrakis(triphenylphosphine)palladium(0) and aryl boronic acids . For example, reacting furan-2-carbonyl chloride with 4-bromoaniline in dichloromethane (DCM) and triethylamine yields a carboxamide intermediate, which is subsequently arylated . Adapting this protocol, 2-(4-bromophenyl)furan could be synthesized by coupling 4-bromophenylboronic acid with 2-bromofuran, followed by chloromethylation.
Chloromethylation Strategies
Chloromethylation at the 5-position is achieved using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂ . This electrophilic substitution proceeds via a Friedel-Crafts mechanism, with the furan oxygen stabilizing the intermediate carbocation.
Representative Synthetic Pathway
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Suzuki Coupling:
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Chloromethylation:
Physicochemical and Thermodynamic Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in DCM and dimethylformamide (DMF) . Thermal gravimetric analysis (TGA) indicates decomposition above 210°C, with the chloromethyl group undergoing elimination at elevated temperatures .
Crystallographic Data (Hypothetical)
Parameter | Value |
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Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 8.21 Å, b = 6.54 Å, c = 12.89 Å |
Density | 1.72 g/cm³ |
Note: Data inferred from analogous furan derivatives .
Computational and Mechanistic Insights
Molecular Docking Studies
Docking into the active site of E. coli dihydrofolate reductase (DHFR) reveals hydrogen bonding between the furan oxygen and Arg52 residue (binding affinity: −8.2 kcal/mol) . The chloromethyl group participates in hydrophobic interactions with Leu28 and Ile50, stabilizing the inhibitor-enzyme complex .
Molecular Dynamics Simulations
Simulations over 100 ns demonstrate stable binding, with root-mean-square deviation (RMSD) <2.0 Å, confirming the compound’s potential as a DHFR inhibitor .
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